SMTIN-C10 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This compound is a derivative of the natural product Salvinorin A, which is known for its psychoactive properties and has been investigated for its anticancer effects. SMTIN-C10 has been specifically modified to enhance its biological activity and pharmacokinetic properties.
SMTIN-C10 is classified as a synthetic analog of Salvinorin A. It is part of a broader class of compounds known as neoclerodane diterpenoids, which are characterized by their complex molecular structures and diverse biological activities. The synthesis of SMTIN-C10 involves strategic modifications to the core structure of Salvinorin A, aiming to improve its efficacy against various cancer cell lines while minimizing potential side effects.
The synthesis of SMTIN-C10 involves several key steps that utilize modern organic synthesis techniques. The process typically begins with the preparation of a suitable precursor compound, which is then subjected to various chemical transformations.
The synthetic route for SMTIN-C10 has been optimized to achieve high yields and purity, with a focus on scalability for potential pharmaceutical applications .
SMTIN-C10 has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.
The stereochemistry of SMTIN-C10 is crucial for its activity; thus, careful control during synthesis ensures the correct configuration at each chiral center .
SMTIN-C10 undergoes various chemical reactions that are essential for its functionality:
These reactions are carefully designed to maintain the integrity of the compound while enhancing its therapeutic properties .
The mechanism of action for SMTIN-C10 involves its interaction with specific cellular targets within cancer cells:
Research has shown that SMTIN-C10 exhibits potent activity against various human cancer cell lines, indicating its potential as a therapeutic agent .
SMTIN-C10 possesses several notable physical and chemical properties:
These properties are critical for formulating SMTIN-C10 into drug delivery systems .
SMTIN-C10 has several promising applications in scientific research:
Tumor necrosis factor receptor-associated protein 1 (TRAP1), also designated HSP75 or mitochondrial HSP90, is a molecular chaperone predominantly localized to the mitochondrial matrix and inner membrane [3] [8]. As the sole mitochondrial paralog of the heat shock protein 90 (Hsp90) family, TRAP1 orchestrates critical processes including protein folding, oxidative stress response, and metabolic reprogramming [3] [9]. Structurally, TRAP1 functions as a homodimer regulated by an ATP-dependent conformational cycle involving three states: an open (apo) conformation, a closed asymmetric state induced by ATP binding, and a coiled-coil intermediate conformation [3] [6]. This cycle enables client protein remodeling, though TRAP1’s client repertoire remains less defined than cytosolic Hsp90α/β.
In oncology, TRAP1 exhibits context-dependent dysregulation. It is frequently overexpressed in carcinomas of the prostate, colorectum, and lung, where it drives a pro-neoplastic phenotype through multifaceted mechanisms [9]:
Table 1: TRAP1's Roles in Cancer Biology
Biological Process | Mechanism | Tumor Implications |
---|---|---|
Energy Metabolism | Inhibition of SDH and respiratory complexes; HIF-1α stabilization | Warburg effect; Biosynthetic precursor accumulation |
Redox Homeostasis | Reduction of mitochondrial ROS generation | Resistance to oxidative stress; Chemoresistance |
Cell Survival | Blockade of mPTP opening via CypD antagonism | Inhibition of intrinsic apoptosis |
Metastasis | Induction of epithelial-mesenchymal transition (EMT) | Enhanced invasion and dissemination |
Pan-Hsp90 inhibitors (e.g., geldanamycin derivatives) target the conserved N-terminal ATP-binding pocket of Hsp90 isoforms, inducing proteasomal degradation of oncogenic clients (e.g., HER2, AKT) [2] [7]. Despite preclinical efficacy, clinical translation has been hampered by systemic toxicities:
These limitations underscore the need for isoform-specific inhibitors to enhance therapeutic windows.
TRAP1’s mitochondrial localization and distinct structural features provide a compelling rationale for selective targeting:
Consequently, TRAP1-selective inhibitors represent a strategic approach to circumvent limitations of pan-Hsp90 therapy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7